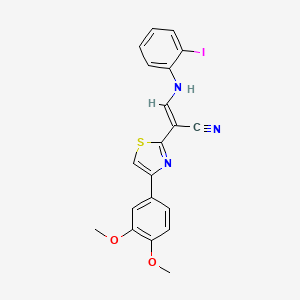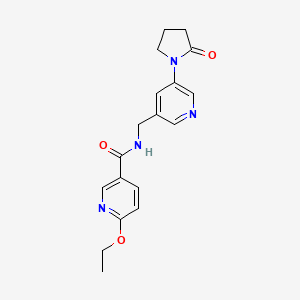
(4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone, also known as Ketamine or Special K, is a dissociative anesthetic drug that has been used in both human and veterinary medicine. It was first synthesized in 1962 by Calvin Stevens, and since then, it has been widely studied for its potential therapeutic uses.
Mechanism of Action
(4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. By blocking this receptor, (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone reduces the transmission of pain signals and can induce a dissociative state, which can be useful in certain medical procedures. Additionally, (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been shown to increase the production of certain neurotransmitters, such as glutamate and brain-derived neurotrophic factor (BDNF), which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
(4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and hallucinations. It also has cardiovascular effects, such as increased heart rate and blood pressure. (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has a short half-life and is rapidly metabolized in the liver, which makes it a useful anesthetic agent.
Advantages and Limitations for Lab Experiments
(4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has several advantages for lab experiments, including its rapid onset of action, short duration of action, and lack of respiratory depression. However, it also has limitations, such as its potential for abuse and its effects on the cardiovascular system. Additionally, the dissociative effects of (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone may interfere with certain behavioral tests, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone, including its potential use in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, researchers are investigating the use of (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research on the long-term effects of (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone use and its potential for abuse.
Conclusion:
In conclusion, (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone is a complex and versatile drug that has been studied extensively for its potential therapeutic uses. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well documented. There are also several future directions for research on (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone, which may lead to new and innovative treatments for a range of medical conditions.
Synthesis Methods
The synthesis of (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone involves the reaction of 4-chlorobenzophenone with cyclopentylmagnesium bromide, followed by the reaction with 3,3-dimethylmorpholine. The final product is then isolated and purified through various methods. The synthesis of (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone is a complex process and requires a high level of expertise and precision.
Scientific Research Applications
(4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been studied extensively for its potential therapeutic uses, including as an anesthetic, analgesic, and antidepressant. It has also been investigated for its potential use in treating various psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been studied for its potential use in treating chronic pain and addiction.
properties
IUPAC Name |
(4-chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2)9-17-8-7-15(13)12(16)10-3-5-11(14)6-4-10/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAWBIBFTYMUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2953293.png)






![4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2953303.png)
![1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione](/img/structure/B2953304.png)
![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]-N-(tetrahydro-2-furanylmethyl)benzenecarboxamide](/img/structure/B2953305.png)
![N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2953307.png)
![9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953309.png)
![N-(1-cyanocyclohexyl)-2-{[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]amino}propanamide](/img/structure/B2953311.png)
![4-Methyl-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2953314.png)